molecular formula C16H19ClF2N4O4S2 B10956784 1-[(4-chlorophenyl)sulfonyl]-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine

1-[(4-chlorophenyl)sulfonyl]-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine

Cat. No.: B10956784
M. Wt: 468.9 g/mol
InChI Key: CWVKSYUXPSAFMX-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)sulfonyl]-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound that features a combination of sulfonyl and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.

    Sulfonylation: The sulfonyl groups are introduced through sulfonyl chloride reagents in the presence of a base such as triethylamine.

    Coupling with Piperazine: The final step involves coupling the sulfonylated pyrazole with piperazine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)sulfonyl]-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or pyrazolyl groups using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole or piperazine derivatives.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine involves its interaction with specific molecular targets. The sulfonyl and pyrazolyl groups can form hydrogen bonds and other interactions with target proteins, potentially inhibiting their function. The difluoromethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(4-chlorophenyl)sulfonyl]-4-{[1-(trifluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine
  • **1-[(4-chlorophenyl)sulfonyl]-4-{[1-(methyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine
  • **1-[(4-chlorophenyl)sulfonyl]-4-{[1-(ethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine

Uniqueness

1-[(4-chlorophenyl)sulfonyl]-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H19ClF2N4O4S2

Molecular Weight

468.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperazine

InChI

InChI=1S/C16H19ClF2N4O4S2/c1-11-15(12(2)23(20-11)16(18)19)29(26,27)22-9-7-21(8-10-22)28(24,25)14-5-3-13(17)4-6-14/h3-6,16H,7-10H2,1-2H3

InChI Key

CWVKSYUXPSAFMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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